molecular formula C16H26O B14179735 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene CAS No. 917833-28-4

5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene

Cat. No.: B14179735
CAS No.: 917833-28-4
M. Wt: 234.38 g/mol
InChI Key: WYBQNBDGKKTBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene is an organic compound with the molecular formula C14H22O It is characterized by the presence of an ethynyl group, a methoxy group, and two diene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diene Backbone: The diene backbone can be synthesized through a series of reactions involving alkenes and alkynes.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-3,5-dimethoxybenzene: Similar in structure but with a benzene ring instead of a diene backbone.

    5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene: A structural isomer with different positioning of the methoxy and ethynyl groups.

Uniqueness

5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene is unique due to its combination of ethynyl, methoxy, and diene functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

917833-28-4

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

5-ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene

InChI

InChI=1S/C16H26O/c1-7-10-11-12-13-16(9-3,17-6)14-15(4,5)8-2/h3,7-8H,1-2,10-14H2,4-6H3

InChI Key

WYBQNBDGKKTBJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(CCCCC=C)(C#C)OC)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.